molecular formula C12H9BrN4 B8161027 7-bromo-2-(1-methyl-1H-pyrazol-4-yl)quinoxaline

7-bromo-2-(1-methyl-1H-pyrazol-4-yl)quinoxaline

Número de catálogo B8161027
Peso molecular: 289.13 g/mol
Clave InChI: YNUKVBWZLAROPU-UHFFFAOYSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
En Stock
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción

7-bromo-2-(1-methyl-1H-pyrazol-4-yl)quinoxaline is a useful research compound. Its molecular formula is C12H9BrN4 and its molecular weight is 289.13 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Aplicaciones Científicas De Investigación

  • Anticancer Activity : Compounds similar to 7-bromo-2-(1-methyl-1H-pyrazol-4-yl)quinoxaline have shown potential as anticancer agents. For instance, 2-methyl-4,9-dihydro-1-(4-bromophenyl)-1H-imidazo[4,5-g]quinoxaline-4,9-dione demonstrated effectiveness against gastric adenocarcinoma, potentially more so than adriamycin (Yoo, Suh, & Park, 1998). Additionally, novel quinoxaline derivatives were identified as inhibitors of c-Met kinase, showing potent anticancer activity (Abbas, Al-Marhabi, Eissa, & Ammar, 2015).

  • Antimalarial and Anti-SARS-CoV-2 Activities : Chloroquinolinyl-1H-pyrazoles, related to the compound of interest, demonstrated promising antimalarial and anti-SARS-CoV-2 activities, as well as antibacterial and cytotoxic properties, indicating potential applications in pharmaceuticals (Zapol’skii et al., 2022).

  • Antibacterial and Antiamoebic Activities : Studies have shown that pyrazole quinoxaline derivatives exhibit moderate activity against Trypanosoma cruzi and Leishmania peruviana, indicating potential for anti-parasitic and anti-tumor activities (Estevez et al., 2011). Additionally, microwave-assisted synthesis of 3-(pyrazol-1-yl)quinoxalin-2(1H)-one derivatives revealed potential antibacterial activity (Ajani et al., 2009). Synthesized 3-(3-bromo phenyl)-5-phenyl-1-(thiazolo [4,5-b] quinoxaline-2-yl)-2-pyrazoline derivatives also showed antiamoebic activity and non-toxicity (Budakoti et al., 2008).

  • Corrosion Inhibition : Quinoxalines, including CPTQ and DPTQ, have been found to be effective corrosion inhibitors for mild steel in acidic medium, with high inhibition efficiencies (Saraswat & Yadav, 2020).

  • Chemical Synthesis and Transformation : Several studies have explored the synthesis and transformation of quinoxaline derivatives. One study presented an eco-friendly method for synthesizing substituted 2-phenyl quinoxaline and related compounds (Jadhav, Sarkate, Shioorkar, & Shinde, 2017). Another explored the thermal transformations and mass spectrometric fragmentation of related compounds (Azev et al., 2013).

Propiedades

IUPAC Name

7-bromo-2-(1-methylpyrazol-4-yl)quinoxaline
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H9BrN4/c1-17-7-8(5-15-17)12-6-14-10-3-2-9(13)4-11(10)16-12/h2-7H,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YNUKVBWZLAROPU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C=C(C=N1)C2=CN=C3C=CC(=CC3=N2)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H9BrN4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

289.13 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods I

Procedure details

Under N2, 7-bromo-2-chloro-quinoxaline (20 g; 82.1 mmol), 1-methyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazole (17.1 g; 82.1 mmol), 2M sodium carbonate aqueous solution (41.1 mL; 82.1 mmol) in ethylene glycol dimethyl ether (200 mL) were degassed by bubbling nitrogen through for 15 minutes. Tetrakis(triphenylphosphine)palladium (0) (0.95 g; 0.82 mmol) was added and heated at reflux for 15 hours. The reaction mixture was poured into water and extracted with EtOAc. The organic layer was dried over MgSO4, filtered and evaporated to dryness to give 29.9 g. The crude compound was purified by chromatography over silica gel (Irregular SiOH, 20-45 μm, 1000 g MATREX; mobile phase 0.1% NH4OH, 98% DCM, 2% CH3OH). The pure fractions were collected and concentrated till dryness to give 19.5 g (82%) of 7-Bromo-2-(1-methyl-1H-pyrazol-4-yl)-quinoxaline. MP=172° C.
Quantity
20 g
Type
reactant
Reaction Step One
Quantity
17.1 g
Type
reactant
Reaction Step One
Quantity
41.1 mL
Type
reactant
Reaction Step One
Quantity
200 mL
Type
solvent
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
0.95 g
Type
catalyst
Reaction Step Three

Synthesis routes and methods II

Procedure details

7-bromo-2-chloro-quinoxaline (502 g; 2.06 mol), 1-methyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazole (450.42 g; 2.16 mol), triphenylphosphine (10.82 g; 0.041 mol) and palladium(II)acetate were added to a mixture of sodium carbonate (240.37 g; 2.267 mol), 1,2-dimethoxyethane (5.48 L) and water (1.13 L). The reaction mixture was stirred at reflux for 20 hours, then 1-methyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazole (42.9 g; 0.206 mol) was added and the reaction mixture refluxed until complete conversion (4 hours). The reaction mixture was poured out in water, stirred for 2 hours at room temperature, filtered and the precipitate was washed with water. The precipitate was then triturated in methanol and filtered. The precipitate was washed with methanol and dried to give 532.2 g (89%) of 7-Bromo-2-(1-methyl-1H-pyrazol-4-yl)-quinoxaline (off-white powder).
Quantity
502 g
Type
reactant
Reaction Step One
Quantity
450.42 g
Type
reactant
Reaction Step One
Quantity
240.37 g
Type
reactant
Reaction Step One
Quantity
5.48 L
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
catalyst
Reaction Step One
Quantity
10.82 g
Type
catalyst
Reaction Step One
Name
Quantity
1.13 L
Type
solvent
Reaction Step One
Quantity
42.9 g
Type
reactant
Reaction Step Two
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Three

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
7-bromo-2-(1-methyl-1H-pyrazol-4-yl)quinoxaline
Reactant of Route 2
Reactant of Route 2
7-bromo-2-(1-methyl-1H-pyrazol-4-yl)quinoxaline
Reactant of Route 3
Reactant of Route 3
7-bromo-2-(1-methyl-1H-pyrazol-4-yl)quinoxaline
Reactant of Route 4
7-bromo-2-(1-methyl-1H-pyrazol-4-yl)quinoxaline
Reactant of Route 5
7-bromo-2-(1-methyl-1H-pyrazol-4-yl)quinoxaline
Reactant of Route 6
Reactant of Route 6
7-bromo-2-(1-methyl-1H-pyrazol-4-yl)quinoxaline

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.